6,6,6-Trifluoro-hexylamine 6,6,6-Trifluoro-hexylamine
Brand Name: Vulcanchem
CAS No.: 115619-28-8
VCID: VC5782353
InChI: InChI=1S/C6H12F3N/c7-6(8,9)4-2-1-3-5-10/h1-5,10H2
SMILES: C(CCC(F)(F)F)CCN
Molecular Formula: C6H12F3N
Molecular Weight: 155.164

6,6,6-Trifluoro-hexylamine

CAS No.: 115619-28-8

Cat. No.: VC5782353

Molecular Formula: C6H12F3N

Molecular Weight: 155.164

* For research use only. Not for human or veterinary use.

6,6,6-Trifluoro-hexylamine - 115619-28-8

Specification

CAS No. 115619-28-8
Molecular Formula C6H12F3N
Molecular Weight 155.164
IUPAC Name 6,6,6-trifluorohexan-1-amine
Standard InChI InChI=1S/C6H12F3N/c7-6(8,9)4-2-1-3-5-10/h1-5,10H2
Standard InChI Key GXTJUBNUNCEDMG-UHFFFAOYSA-N
SMILES C(CCC(F)(F)F)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a six-carbon aliphatic chain with a trifluoromethyl group at the terminal carbon and an amine group at the opposite end. The SMILES notation (C(CCC(F)(F)F)CCN) and InChIKey (GXTJUBNUNCEDMG-UHFFFAOYSA-N) provide precise representations of its connectivity . The fluorine atoms induce significant electronegativity at the chain’s terminus, while the amine group contributes basicity and nucleophilicity.

Physical Properties

While experimental data for density and boiling point are unavailable, estimations based on analogous compounds suggest:

PropertyValue/EstimationBasis
Molecular Weight155.16 g/molPubChem
Boiling Point~150–160°CComparison to hexylamine (129°C)
Density~1.2–1.4 g/cm³Fluorinated alkane analogues
pKa (amine)~8.5–9.0Electron-withdrawing -CF₃ effect

The trifluoromethyl group reduces basicity compared to non-fluorinated hexylamine (pKa ~10.5), as electron withdrawal destabilizes the protonated ammonium ion .

Spectral Characteristics

  • NMR: The -CF₃ group would show a characteristic triplet in ¹⁹F NMR (~-60 ppm).

  • IR: N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) dominate the spectrum.

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes dominate literature:

  • Nucleophilic Fluorination: Reacting 6-bromohexan-1-amine with a fluorinating agent like SF₄ or HF-pyridine.

  • Reductive Amination: Introducing the amine group to a pre-fluorinated carbonyl precursor (e.g., 6,6,6-trifluorohexanal).

Route 1: Halogen Exchange

  • Starting Material: 6-Bromohexan-1-amine (CAS: 6621-59-6 ).

  • Fluorination: Treat with silver(I) fluoride (AgF) in polar aprotic solvents (e.g., DMF):

    C6H12BrN+3AgFC6H12F3N+3AgBr\text{C}_6\text{H}_{12}\text{BrN} + 3\text{AgF} \rightarrow \text{C}_6\text{H}_{12}\text{F}_3\text{N} + 3\text{AgBr}

    Challenges include controlling regioselectivity and minimizing elimination side reactions.

Route 2: Hydroamination of Fluoroalkenes

  • Substrate: 5,5,5-Trifluoro-1-pentene.

  • Catalytic Hydroamination: Use transition-metal catalysts (e.g., Rh or Pd) to add ammonia across the double bond:

    CF3CH2CH2CH2CH2CH2NH2\text{CF}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2

    This method offers atom economy but requires specialized catalysts.

Purification and Characterization

  • Distillation: Fractional distillation under reduced pressure to isolate the product.

  • Chromatography: Silica gel chromatography for analytical purity.

  • Spectroscopy: Confirm structure via ¹H, ¹³C, and ¹⁹F NMR, alongside mass spectrometry.

Reactivity and Functionalization

Amine-Driven Reactions

  • Acylation: Reacts with acyl chlorides to form amides:

    C6H12F3NH2+RCOClC6H12F3NHCOR+HCl\text{C}_6\text{H}_{12}\text{F}_3\text{NH}_2 + \text{RCOCl} \rightarrow \text{C}_6\text{H}_{12}\text{F}_3\text{NHCOR} + \text{HCl}
  • Alkylation: Forms secondary or tertiary amines with alkyl halides.

  • Schiff Base Formation: Condenses with carbonyl compounds to generate imines.

Fluorine-Specific Reactivity

  • Electrophilic Aromatic Substitution: The -CF₃ group directs meta-substitution in aromatic systems.

  • Radical Reactions: Fluorine atoms participate in radical chain mechanisms, useful in polymer chemistry.

Applications in Industry and Research

Pharmaceutical Intermediates

Fluorinated amines enhance drug bioavailability and metabolic stability. Examples include:

  • Antidepressants: Analogous to fluoxetine’s trifluoromethyl group.

  • Antibiotics: Fluorine improves membrane permeability in antibacterial agents .

Materials Science

  • Surfactants: The -CF₃ group lowers surface tension in fluorosurfactants.

  • Liquid Crystals: Fluorine’s anisotropic effects stabilize mesophases in display technologies.

Agrochemicals

Used in herbicides and pesticides where fluorine resists enzymatic degradation.

Future Directions

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral fluorinated amines.

  • Green Chemistry: Solvent-free or photocatalytic synthesis methods.

Emerging Applications

  • Battery Electrolytes: Fluorinated amines as stable ionic conductors.

  • CO₂ Capture: Amine-functionalized fluoropolymers for enhanced adsorption.

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